Impentamine dihydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Impentamine dihydrobromide is a selective H3 receptor antagonist . This compound displays >30000-fold selectivity over H1 and H2 receptors . In SK-N-MC cells expressing human H3 receptors, this can act as a partial agonist . Impentamine dihydrobromide also displays antinociceptive properties, possibly via a non-H1-H2 or -H3 receptor .

Molecular Structure Analysis

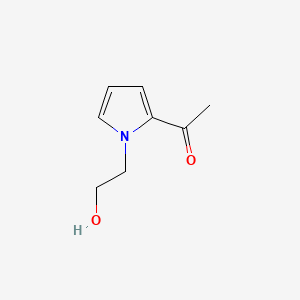

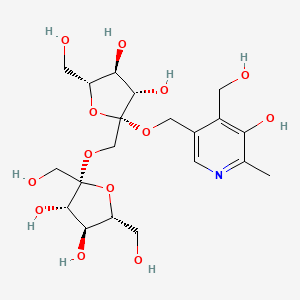

The molecular formula of Impentamine dihydrobromide is C8H15N3•2HBr . The molecular weight is 315.05 .

Physical And Chemical Properties Analysis

Impentamine dihydrobromide has a molecular weight of 315.05 . Its molecular formula is C8H17Br2N3 .

科学的研究の応用

Understanding Neurodevelopment and Addiction Vulnerability

Impentamine dihydrobromide's influence on neurodevelopment and addiction is noteworthy. Research highlights its involvement in adolescent neurodevelopment, occurring in brain regions associated with motivation, impulsivity, and addiction. These changes may enhance learning, adaptation to adult roles, and potentially increase vulnerability to addictive drug actions. Notably, the studies emphasize the importance of understanding adolescent behavior, addiction vulnerability, and preventive measures in adolescence and adulthood (Chambers, Taylor, & Potenza, 2003).

Role in Pharmacotherapy and Drug Design

Impentamine dihydrobromide plays a crucial role in the design and effectiveness of pharmacotherapies. It's pivotal in understanding the pharmacological treatment of conditions like ADHD and social phobia, offering insights into effective interventions (Stein, 1998). Moreover, the compound is instrumental in evaluating pharmacotherapies for psychostimulant use, aiding in the development of innovative approaches and integrated treatments (Shearer & Gowing, 2004).

Enhancing Understanding of Neural Systems

Impentamine dihydrobromide contributes significantly to neuropharmacology, particularly in understanding attentional function and neural systems. The substance's impact on various aspects of attentional control and its relevance to disorders like ADHD and Alzheimer's disease is profound. It aids in defining neural systems of attention and offers a methodological and theoretical context for psychopharmacological studies (Robbins, 2002).

Insights into Enzyme Inhibition and Drug Discovery

Impentamine dihydrobromide has been instrumental in the field of enzyme inhibition and drug discovery. It helps in understanding the role of enzymes like IMPDH in disease pathophysiology and the development of inhibitors. Its impact is particularly notable in the discovery of anticancer drugs, antiviral therapies, and treatments for pathogenic microorganisms (Cuny, Suebsuwong, & Ray, 2017).

Advancements in Neurochemistry and Drug Discovery

The neurochemical and pharmacological significance of impentamine dihydrobromide is evident in its contribution to advancing drug discovery. Research on carbonic anhydrase inhibitors, for instance, demonstrates its importance in treating a range of conditions from edema to cancer. It underscores the need for detailed structural characterization and understanding of drug pharmacology for devising optimal clinical trials and therapeutic strategies (Supuran, 2017).

作用機序

特性

IUPAC Name |

5-(1H-imidazol-5-yl)pentan-1-amine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2BrH/c9-5-3-1-2-4-8-6-10-7-11-8;;/h6-7H,1-5,9H2,(H,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDXAAWBBPWGEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCCCN.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702190 |

Source

|

| Record name | 5-(1H-Imidazol-5-yl)pentan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149629-70-9 |

Source

|

| Record name | 5-(1H-Imidazol-5-yl)pentan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enamide](/img/structure/B582810.png)